Teratogenicity Abolition: 2-ene-VPA vs. Valproic Acid — Neural Tube Defect Incidence in Mice
In a head-to-head murine teratogenicity study, valproic acid (VPA) administered as a single subcutaneous dose of 600 mg/kg on gestation day 8 produced neural tube defects (exencephaly) in over 60% of live fetuses. In contrast, 2-ene-VPA at the identical dose and route abolished teratogenicity, with no increased incidence of neural tube defects observed [1]. This differential was reproduced in rats: VPA at 300 mg/kg oral gavage on embryonic days 7-18 resulted in 12.0% fetal malformation rate (versus 0.7% in controls) and reduced fetal body weight by 25.1%, while trans-2-ene-VPA at the same dose produced no change in malformation rate, maternal weight, implantations, or resorptions [2].
| Evidence Dimension | Teratogenicity — neural tube defect incidence |
|---|---|
| Target Compound Data | 2-ene-VPA: 0% neural tube defects at 600 mg/kg s.c.; 0% malformations (vs. 0.7% control) at 300 mg/kg p.o. |
| Comparator Or Baseline | Valproic acid (VPA): >60% neural tube defects at 600 mg/kg s.c.; 12.0% malformations at 300 mg/kg p.o. |
| Quantified Difference | Abolition of teratogenicity — from >60% to 0% (mice); from 12.0% to baseline (rats) |
| Conditions | Mouse: single s.c. injection, gestation day 8, NMRI mice. Rat: oral gavage, Sprague-Dawley CD rats, embryonic days 7-18. |
Why This Matters
This evidence directly supports procurement of 2-ene-VPA sodium over VPA or sodium valproate for any research program requiring an antiepileptic-like HDAC inhibitor without confounding developmental toxicity.
- [1] Nau H, Löscher W. Pharmacologic evaluation of various metabolites and analogs of valproic acid: teratogenic potencies in mice. Fundam Appl Toxicol. 1986;6(4):669-676. View Source
- [2] Vorhees CV, Acuff-Smith KD, Weisenburger WP, Minck DR, Berry JS, Setchell KDR, Nau H. Lack of teratogenicity of trans-2-ene-valproic acid compared to valproic acid in rats. Teratology. 1991;43(6):583-590. View Source
